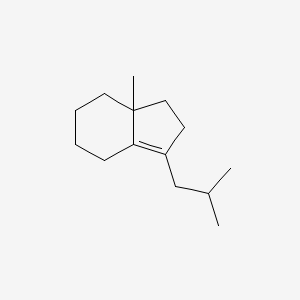
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene is a chemical compound with the molecular formula C14H24 It is a derivative of indene, a bicyclic hydrocarbon, and features a methyl group and a 2-methylpropyl group attached to the hexahydroindene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 7a-Methyl-3-(2-methylpropyl)-1H-indene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction conditions often include:
Catalyst: Palladium or platinum
Pressure: 50-100 atm
Temperature: 100-150°C
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of high-throughput screening for optimal catalyst selection and reaction conditions is common to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule, such as halogenation using chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)
Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3)
Major Products Formed
Oxidation: Formation of ketones or alcohols
Reduction: More saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7a-Methyl-3-(2-methylpropyl)-1H-indene
- 7a-Methyl-3-(2-methylpropyl)-1,2,3,4,5,6-hexahydroindene
- 7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-octahydroindene
Uniqueness
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene is unique due to its specific substitution pattern and degree of saturation. This gives it distinct chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
66708-26-7 |
|---|---|
Molekularformel |
C14H24 |
Molekulargewicht |
192.34 g/mol |
IUPAC-Name |
7a-methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene |
InChI |
InChI=1S/C14H24/c1-11(2)10-12-7-9-14(3)8-5-4-6-13(12)14/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
BPTHDNDBUOBTAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C2CCCCC2(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)
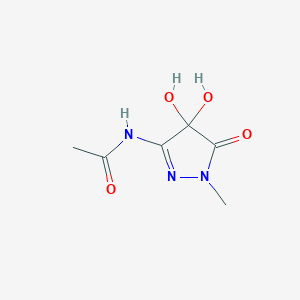
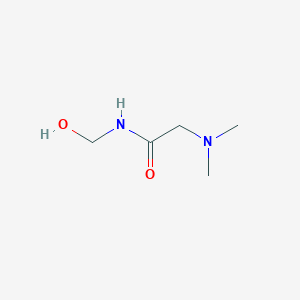
![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)
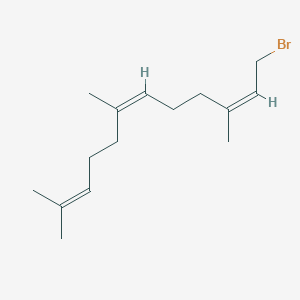
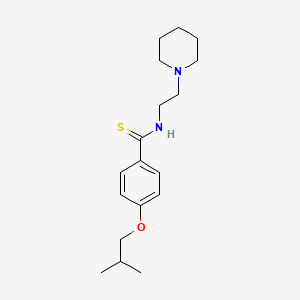
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
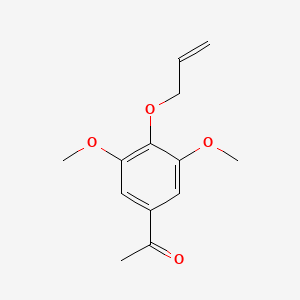
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
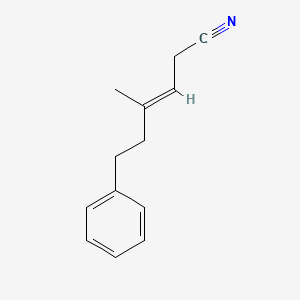
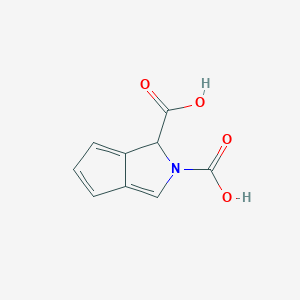
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
